Acide Fmoc-(S)-2-amino-3-hydroxy-3-méthylbutanoïque

Vue d'ensemble

Description

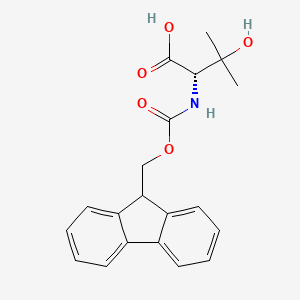

Fmoc-(S)-2-amino-3-hydroxy-3-methylbutanoic acid is a derivative of the amino acid valine, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound is commonly used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), due to its stability and ease of removal under mild conditions .

Applications De Recherche Scientifique

Fmoc-(S)-2-amino-3-hydroxy-3-methylbutanoic acid has a wide range of applications in scientific research:

Mécanisme D'action

Target of Action

The primary target of Fmoc-(S)-2-amino-3-hydroxy-3-methylbutanoic acid is the amine group of amino acids . The compound is used as a protecting group for amines during peptide synthesis .

Mode of Action

Fmoc-(S)-2-amino-3-hydroxy-3-methylbutanoic acid, also known as (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxy-3-methylbutanoic acid or (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxy-3-methylbutanoic acid, acts as a protecting group for amines during peptide synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is base-labile, meaning it can be removed under basic conditions .

Biochemical Pathways

The Fmoc group plays a crucial role in the solid-phase peptide synthesis (SPPS) . It is used as a temporary protecting group for the amine at the N-terminus in SPPS .

Pharmacokinetics

The fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Result of Action

The result of the action of Fmoc-(S)-2-amino-3-hydroxy-3-methylbutanoic acid is the protection of the amine group during peptide synthesis . This allows for the selective coupling of amino acids in a predetermined sequence . After the peptide chain is assembled, the Fmoc group can be removed, revealing the amine group .

Action Environment

The action of Fmoc-(S)-2-amino-3-hydroxy-3-methylbutanoic acid is influenced by the pH of the environment . The Fmoc group is base-labile, meaning it can be removed under basic conditions . Therefore, the pH of the solution is a critical factor in the efficacy of the Fmoc group as a protecting group .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-(S)-2-amino-3-hydroxy-3-methylbutanoic acid typically involves the protection of the amino group of valine with the Fmoc group. This can be achieved by reacting valine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution . The reaction conditions are mild, and the Fmoc group is introduced efficiently.

Industrial Production Methods

Industrial production of Fmoc-(S)-2-amino-3-hydroxy-3-methylbutanoic acid follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents, ensuring high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

Fmoc-(S)-2-amino-3-hydroxy-3-methylbutanoic acid undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group under specific conditions.

Reduction: The carbonyl group can be reduced back to a hydroxyl group.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the ketone regenerates the hydroxyl group .

Comparaison Avec Des Composés Similaires

Similar Compounds

Fmoc-protected amino acids: These include Fmoc-protected glycine, alanine, and phenylalanine, which are also used in peptide synthesis.

Boc-protected amino acids: These compounds use tert-butyloxycarbonyl (Boc) as the protecting group and are an alternative to Fmoc-protected amino acids.

Uniqueness

Fmoc-(S)-2-amino-3-hydroxy-3-methylbutanoic acid is unique due to its specific structure, which includes a hydroxyl group and a methyl group on the same carbon atom. This structural feature provides additional sites for chemical modification and enhances its utility in the synthesis of complex peptides .

Activité Biologique

Fmoc-(S)-2-amino-3-hydroxy-3-methylbutanoic acid, also known as Fmoc-Val(3-OH)-OH, is a synthetic amino acid derivative that plays a significant role in peptide synthesis and exhibits various biological activities. This article delves into its biochemical properties, biological interactions, and therapeutic potential, supported by data tables and relevant research findings.

- Molecular Formula : C₁₁H₁₅NO₂

- Molecular Weight : 195.25 g/mol

- CAS Number : 1217603-41-2

- Structure : The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group on the amino group, which is crucial for its application in peptide synthesis.

Biological Activity

Fmoc-(S)-2-amino-3-hydroxy-3-methylbutanoic acid is primarily recognized for its role as a building block in peptide synthesis. The unique stereochemistry of this compound contributes to its specific interactions with biological targets, influencing various biological functions.

- Peptide Synthesis : The Fmoc group protects the amino group during coupling reactions, allowing for selective deprotection later in the synthesis process. This feature is vital in constructing peptides with desired sequences and functionalities .

-

Biological Interactions : Research indicates that peptides containing Fmoc-(S)-2-amino-3-hydroxy-3-methylbutanoic acid can exhibit various biological activities, such as:

- Antimicrobial Activity : Certain peptides synthesized from this amino acid have shown effectiveness against bacterial strains, suggesting potential therapeutic applications in treating infections .

- Neuroprotective Effects : Some studies have indicated that derivatives of this amino acid may have neuroprotective properties, potentially useful in neurodegenerative disease models .

Study 1: Antimicrobial Peptide Development

A study focused on synthesizing antimicrobial peptides using Fmoc-(S)-2-amino-3-hydroxy-3-methylbutanoic acid demonstrated significant activity against Staphylococcus aureus. The peptides were designed to disrupt bacterial membranes, leading to cell lysis. The results indicated a minimum inhibitory concentration (MIC) of 10 µg/mL against the tested strains.

Study 2: Neuroprotective Properties

In another study, researchers investigated the neuroprotective effects of peptides containing Fmoc-(S)-2-amino-3-hydroxy-3-methylbutanoic acid in models of oxidative stress. The results showed that these peptides could reduce neuronal cell death by modulating apoptotic pathways, highlighting their potential for treating conditions like Alzheimer's disease .

Table 1: Comparison of Related Amino Acids

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Fmoc-(S)-2-amino-3-hydroxy-3-methylbutanoic acid | C₁₁H₅NO₂ | Contains Fmoc protecting group; chiral structure |

| (S)-2-Amino-3-methylbutanoic acid | C₅H₁₁NO₂ | No protecting group; simpler structure |

| (2R,3S)-4-Amino-2-hydroxy-3-methylbutanoic acid | C₅H₁₁NO₃ | Additional hydroxyl group; different reactivity |

Propriétés

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxy-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO5/c1-20(2,25)17(18(22)23)21-19(24)26-11-16-14-9-5-3-7-12(14)13-8-4-6-10-15(13)16/h3-10,16-17,25H,11H2,1-2H3,(H,21,24)(H,22,23)/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIOMNBRJPAICIT-QGZVFWFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)([C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217603-41-2 | |

| Record name | (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-hydroxy-3-methylbutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.